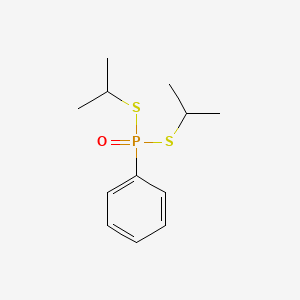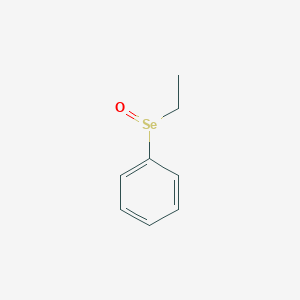
(Ethaneseleninyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethaneseleninyl)benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to an ethane group, which is further attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (ethaneseleninyl)benzene typically involves the reaction of ethylselenol with bromobenzene under specific conditions. The reaction proceeds as follows:
Preparation of Ethylselenol: Ethylselenol can be synthesized by the reduction of diethyl diselenide using sodium borohydride in ethanol.
Formation of this compound: Ethylselenol is then reacted with bromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common
Chemical Reactions Analysis
Types of Reactions: (Ethaneseleninyl)benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Selenoxide and selenone derivatives.
Reduction: Ethaneselenol or other reduced forms.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
(Ethaneseleninyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of selenium-containing compounds in cancer therapy and antioxidant treatments.
Industry: this compound can be used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (ethaneseleninyl)benzene involves its ability to participate in various chemical reactions due to the presence of the selenium atom. Selenium can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:
Nucleophilic Attack: Selenium can donate electron pairs to electrophilic centers, facilitating the formation of new bonds.
Electrophilic Attack: Selenium can also accept electron pairs from nucleophiles, leading to the formation of selenonium ions.
Comparison with Similar Compounds
(Ethaneseleninyl)benzene can be compared with other organoselenium compounds such as:
Phenylselenol: Similar in structure but with a direct selenium-benzene bond.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.
Selenophenes: Selenium-containing heterocycles with different reactivity profiles.
Properties
CAS No. |
65275-41-4 |
|---|---|
Molecular Formula |
C8H10OSe |
Molecular Weight |
201.13 g/mol |
IUPAC Name |
ethylseleninylbenzene |
InChI |
InChI=1S/C8H10OSe/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
UABIGQVTHWGILS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


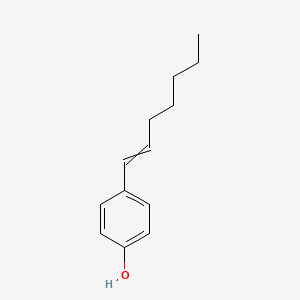
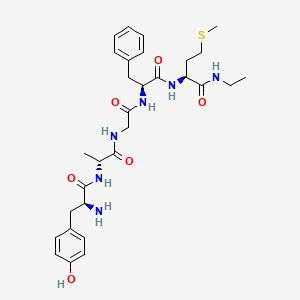
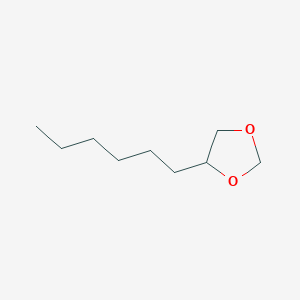
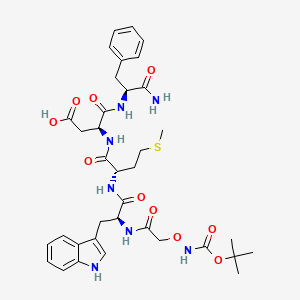
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)


![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
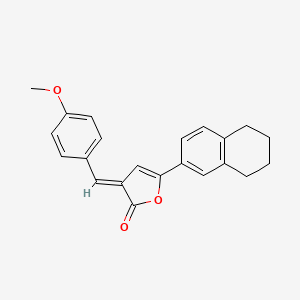
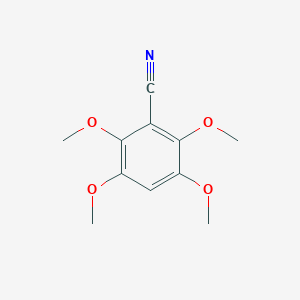
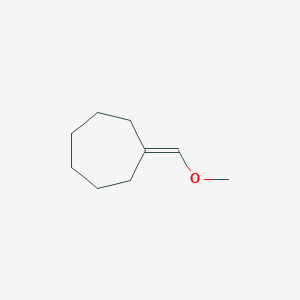
![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
